(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole
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Overview
Description
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole is a useful research compound. Its molecular formula is C17H13ClN4O4S2 and its molecular weight is 436.89. The purity is usually 95%.
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Scientific Research Applications
Photonic Applications
Research on hydrazone derivatives, which are structurally similar to the compound , has shown promising third-order nonlinear optical properties. These properties are crucial for the development of photonic devices. The compounds were investigated for their potential in achieving a compromise between high nonlinear optical behavior and processability, indicating their suitability for applications in optical limiting and photonic devices due to reverse saturable absorption (Nair et al., 2022).
Corrosion Inhibition
Thiazole derivatives have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. These compounds were found to effectively inhibit corrosion, with their performance attributed to the formation of a protective film on the metal surface. Such studies highlight the potential application of thiazole derivatives in industrial settings to protect metals against corrosion (El aoufir et al., 2020).
Heterocyclic Synthesis
The utility of similar compounds in the synthesis of various heterocyclic scaffolds has been documented. These building blocks are pivotal in drug discovery, underscoring their significance in the preparation of nitrogenous heterocycles that are vital in pharmaceutical research (Křupková et al., 2013).
Antimicrobial and Antitubercular Agents
Several thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies reveal the potential of thiazole and thiazolidinone derivatives as promising candidates for the development of new antimicrobial and antitubercular agents (Samadhiya et al., 2014).
Antihypertensive Agents
Research into the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives and their biological evaluation has uncovered their potential as antihypertensive agents. These novel heterocyclic systems have demonstrated promising α-blocking activity, indicating their potential in the treatment of hypertension (Abdel-Wahab et al., 2008).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules and their interactions with enzymes, receptors, or other targets in the body. Without specific information on this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S2/c1-11-5-7-14(8-6-11)28(25,26)16-15(18)27-17(20-16)21-19-10-12-3-2-4-13(9-12)22(23)24/h2-10H,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQAUZJJVIUSMR-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.